molecular formula C5H8F3NS B14800027 2,2,2-trifluoro-N-propylethanethioamide

2,2,2-trifluoro-N-propylethanethioamide

Cat. No.: B14800027
M. Wt: 171.19 g/mol
InChI Key: VFAUAUHOLDMDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a trifluoromethyl group attached to an ethanethioamide backbone, substituted with an N-propyl chain. Thioamides are known for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve pharmacokinetic properties compared to non-fluorinated analogs .

Properties

Molecular Formula

C5H8F3NS

Molecular Weight

171.19 g/mol

IUPAC Name

2,2,2-trifluoro-N-propylethanethioamide

InChI

InChI=1S/C5H8F3NS/c1-2-3-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

VFAUAUHOLDMDJU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-propylethanethioamide typically involves the reaction of trifluoroacetic anhydride with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of 2,2,2-trifluoro-N-propylethanethioamide may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-propylethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-N-propylethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-propylethanethioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to significant biological effects. The thioamide group can participate in various chemical reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is an analysis based on indirect references to structurally related molecules:

3-Chloro-N-phenyl-phthalimide ()

  • Structure : A phthalimide derivative with a chloro substituent and phenyl group.
  • Applications: Used as a monomer precursor for polyimides, which are high-performance polymers.
  • Key Differences : Unlike the target compound, this molecule lacks a thioamide group and fluorine atoms. Its reactivity is dominated by the anhydride-like phthalimide core, whereas 2,2,2-trifluoro-N-propylethanethioamide likely exhibits nucleophilic reactivity at the thioamide sulfur.

Data Gaps and Limitations

The evidence provided lacks:

Physicochemical Data : Melting point, solubility, logP, or spectroscopic data (e.g., NMR, IR) for 2,2,2-trifluoro-N-propylethanethioamide .

Biological or Chemical Studies: No information on reactivity, toxicity, or functional applications.

Direct Comparisons: No studies comparing its performance with analogs like N-propylethanethioamide (non-fluorinated) or 2,2,2-trifluoro-N-ethylethanethioamide.

Recommendations for Further Research

To address these gaps, consult specialized databases (e.g., SciFinder, Reaxys) or recent literature on fluorinated thioamides. Key areas to explore:

  • Synthetic Routes : Optimization of thioamidation reactions using trifluoroacetyl precursors.
  • Structure-Activity Relationships (SAR) : Impact of fluorine substitution on bioactivity compared to chloro or methyl analogs.
  • Thermal Stability: Comparative thermogravimetric analysis (TGA) with non-fluorinated thioamides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.